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molecular formula C12H17NO2 B8479735 Ethyl 3-(5,6-dimethyl-3-pyridyl)propionate

Ethyl 3-(5,6-dimethyl-3-pyridyl)propionate

Cat. No. B8479735
M. Wt: 207.27 g/mol
InChI Key: ZURUNHBLOGXHCQ-UHFFFAOYSA-N
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Patent
US04234588

Procedure details

Ethyl 3-(2-chloro-5,6-dimethyl-3-pyridyl)acrylate (32.7 gZ) in ethanol (500 ml) was hydrogenated at 25°-30° and 344 kPa using palladium-on-charcoal catalyst (5%, 3 g). The mixture was filtered and the filtrate was evaporated to an oil which was partitioned between chloroform and 2 N hydrochloric acid. The aqueous phase was made basic with aqueous sodium hyroxide, extracted with chloroform and the chloroform extracts were evaporated to give ethyl 3-(5,6-dimethyl-3-pyridyl)propionate (21.8 g, 80%) as an oil.
Name
Ethyl 3-(2-chloro-5,6-dimethyl-3-pyridyl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]([CH3:15])=[C:4]([CH3:16])[N:3]=1>C(O)C.[Pd]>[CH3:15][C:5]1[CH:6]=[C:7]([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:2]=[N:3][C:4]=1[CH3:16]

Inputs

Step One
Name
Ethyl 3-(2-chloro-5,6-dimethyl-3-pyridyl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1C=CC(=O)OCC)C)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 25°-30°
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between chloroform and 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the chloroform extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1C)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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